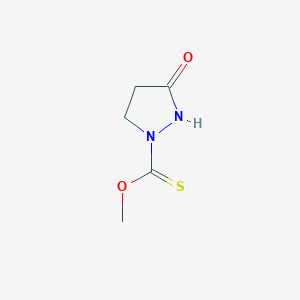
O-Methyl 3-oxopyrazolidine-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl 3-oxopyrazolidine-1-carbothioate is a chemical compound with the molecular formula C5H8N2O2S It is a derivative of pyrazolidine, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl 3-oxopyrazolidine-1-carbothioate typically involves the reaction of pyrazolidine derivatives with methylating agents and thiocarbonyl compounds. One common method is the condensation of pyrazolidine-3-one with methyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
O-Methyl 3-oxopyrazolidine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiocarbonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in polar solvents like ethanol or acetonitrile, often with a base to neutralize the by-products.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted pyrazolidine derivatives
Scientific Research Applications
O-Methyl 3-oxopyrazolidine-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of O-Methyl 3-oxopyrazolidine-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its thiocarbonyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, thereby altering their function.
Comparison with Similar Compounds
O-Methyl 3-oxopyrazolidine-1-carbothioate can be compared with other similar compounds, such as:
Pyrazolidine-3-one: Lacks the thiocarbonyl group, making it less reactive in certain chemical reactions.
O-Methyl 3-oxopyrazolidine-1-carboxylate: Contains a carboxylate group instead of a thiocarbonyl group, leading to different reactivity and biological activity.
3-Oxo-1,2,4-triazolidine-1-carbothioate: Another heterocyclic compound with a similar structure but different nitrogen arrangement, resulting in distinct chemical and biological properties.
Properties
Molecular Formula |
C5H8N2O2S |
|---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
O-methyl 3-oxopyrazolidine-1-carbothioate |
InChI |
InChI=1S/C5H8N2O2S/c1-9-5(10)7-3-2-4(8)6-7/h2-3H2,1H3,(H,6,8) |
InChI Key |
YTBJPJNWJDJYKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=S)N1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















